N-(4-(4-cyanophenyl)thiazol-2-yl)-4-(phenylthio)butanamide
Description
N-(4-(4-Cyanophenyl)thiazol-2-yl)-4-(phenylthio)butanamide is a synthetic organic compound featuring a thiazole ring substituted with a 4-cyanophenyl group at the 4-position and a butanamide chain modified with a phenylthio moiety at the 4-position. The phenylthio (S-Ph) group enhances lipophilicity, which may influence pharmacokinetic properties like membrane permeability.
For example, hydrazinecarbothioamides are synthesized by reacting benzoic acid hydrazides with isothiocyanates in ethanol under reflux . Similar methods could be extrapolated for synthesizing the target compound.
Properties
IUPAC Name |
N-[4-(4-cyanophenyl)-1,3-thiazol-2-yl]-4-phenylsulfanylbutanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17N3OS2/c21-13-15-8-10-16(11-9-15)18-14-26-20(22-18)23-19(24)7-4-12-25-17-5-2-1-3-6-17/h1-3,5-6,8-11,14H,4,7,12H2,(H,22,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HJOFXZCYXDAPGG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)SCCCC(=O)NC2=NC(=CS2)C3=CC=C(C=C3)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17N3OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-(4-cyanophenyl)thiazol-2-yl)-4-(phenylthio)butanamide typically involves multiple steps:
Formation of the Thiazole Ring: This can be achieved by reacting a suitable α-haloketone with thiourea under basic conditions.
Introduction of the Cyanophenyl Group: The cyanophenyl group can be introduced via a nucleophilic aromatic substitution reaction.
Attachment of the Phenylthio Group: This step involves the reaction of a phenylthiol with an appropriate electrophile.
Formation of the Butanamide Moiety: The final step involves the amidation reaction, where the thiazole derivative is reacted with a butanoyl chloride in the presence of a base.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
N-(4-(4-cyanophenyl)thiazol-2-yl)-4-(phenylthio)butanamide can undergo various chemical reactions, including:
Oxidation: The phenylthio group can be oxidized to form a sulfoxide or sulfone.
Reduction: The cyanophenyl group can be reduced to an aminophenyl group.
Substitution: The thiazole ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.
Substitution: Reagents like halogens or nucleophiles (e.g., amines, thiols) can be employed under appropriate conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Aminophenyl derivatives.
Substitution: Various substituted thiazole derivatives.
Scientific Research Applications
N-(4-(4-cyanophenyl)thiazol-2-yl)-4-(phenylthio)butanamide has several scientific research applications:
Medicinal Chemistry: It can be explored as a potential drug candidate due to its unique structural features.
Materials Science: The compound can be used in the development of novel materials with specific electronic or optical properties.
Biological Studies: It can serve as a probe or ligand in biochemical assays to study protein-ligand interactions.
Mechanism of Action
The mechanism of action of N-(4-(4-cyanophenyl)thiazol-2-yl)-4-(phenylthio)butanamide depends on its specific application:
Medicinal Chemistry: It may interact with specific molecular targets such as enzymes or receptors, modulating their activity.
Materials Science: The compound’s electronic properties can influence its behavior in materials applications, such as conductivity or fluorescence.
Comparison with Similar Compounds
N-[4-(4-Methoxyphenyl)-thiazol-2-yl]-N1-(4,5,6,7-tetrahydro-3H-azepin-2-yl)-hydrazine hydrobromide ()
- Key Structural Differences: Replaces the cyanophenyl group with a methoxyphenyl moiety and incorporates a tetrahydroazepine ring.
- Activity : Demonstrates cardioprotective effects superior to reference drugs Levocarnitine and Mildronate in mitigating hypoxic damage to smooth muscles .
- Comparison: The methoxy group (-OCH₃) is electron-donating, contrasting with the electron-withdrawing cyano (-CN) group in the target compound. This difference may alter receptor binding or metabolic stability.
4-[Methyl-(4-methylphenyl)sulfonylamino]-N-(1,3-thiazol-2-yl)butanamide ()
- Key Structural Differences: Substitutes phenylthio with a methylphenylsulfonylamino group.
N-(4-Methylthiazol-2-yl)-2-((1-phenylethyl)amino)acetamide ()
- Key Structural Differences: Features a methyl-substituted thiazole and a phenylethylamino side chain.
- Implications : The phenylethyl group may enhance CNS penetration due to increased lipophilicity .
Compounds with Alternative Heterocyclic Cores
4-Phenyl-N-(5-phenyl-1,3,4-thiadiazol-2-yl)butanamide ()
Isoxazole and Oxadiazole Derivatives ()
- Examples : Compounds 15, 25, and 35 feature isoxazole or oxadiazole rings.
- Activity : These derivatives are proposed for anticancer, antiviral, and antiplatelet applications, suggesting heterocycle-dependent target specificity .
Functional Group Variations
Thioether vs. Sulfonyl Groups
Cyano vs. Nitro or Halogen Substituents
- Nitro/Halogen (): Stronger electron-withdrawing effects (e.g., -NO₂, -Cl, -Br) may improve electrophilic reactivity or alter π-π stacking interactions .
Data Tables
Table 1: Structural and Functional Comparison
Research Findings and Gaps
- Biological Activity : While the target compound’s activity is unreported, structural analogs exhibit cardioprotective (), anticancer, and antiviral properties (). The phenylthio group may confer unique pharmacokinetic advantages over sulfonamide or nitro derivatives.
- Synthetic Challenges : Direct synthesis data for the target compound is lacking, but methodologies from (e.g., hydrazide-isothiocyanate condensation) could be adapted.
- Knowledge Gaps: No experimental data on the target compound’s solubility, stability, or target binding. Comparative studies with cyanophenyl vs. methoxyphenyl/thiadiazole derivatives are needed.
Biological Activity
N-(4-(4-cyanophenyl)thiazol-2-yl)-4-(phenylthio)butanamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, research findings, and potential applications.
Chemical Structure and Properties
- Molecular Formula : CHNOS
- Molecular Weight : 379.5 g/mol
- CAS Number : 922924-80-9
The compound features a thiazole ring, a cyanophenyl group, and a phenylthio group, which contribute to its unique chemical properties and biological activities.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within cells. The compound is believed to modulate enzyme activity and receptor interactions, which can lead to various pharmacological effects.
Anticancer Activity
Recent studies have highlighted the anticancer potential of this compound. For instance, research indicates that derivatives containing the cyanophenyl-thiazole moiety exhibit significant cytotoxicity against cancer cell lines such as HCT-116 (colorectal carcinoma) and MCF-7 (breast carcinoma).
Case Study: Anticancer Efficacy
A study published in late 2022 demonstrated that compounds similar to this compound showed higher efficacy than cisplatin in inhibiting cancer cell proliferation. The results indicated:
- GI50 Values :
Antimicrobial Activity
Beyond its anticancer properties, this compound has been investigated for its antimicrobial effects. Preliminary studies indicate that it exhibits activity against various bacterial strains, making it a candidate for further development as an antimicrobial agent.
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the biological activity of thiazole derivatives. The presence of specific functional groups, such as the cyanophenyl and phenylthio moieties, enhances the compound's interaction with biological targets.
| Compound | Target Activity | GI50 (μM) |
|---|---|---|
| This compound | Anticancer | 1.0 - 1.6 |
| Similar Thiazole Derivative | Antimicrobial | Varies |
Synthetic Routes
The synthesis of this compound typically involves several steps:
- Formation of Thiazole Ring : Reaction of α-haloketone with thiourea.
- Cyanophenyl Group Introduction : Achieved via nucleophilic aromatic substitution.
- Phenylthio Group Attachment : Reaction with phenylthiol.
- Amidation : Final step involving butanoyl chloride.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
